N-methylcyclopentanamine
Description
Introduction to N-Methylcyclopentanamine
This compound serves as an exemplary compound for investigating the structural and conformational properties of secondary amines containing five-membered carbocyclic rings. This compound belongs to the broader class of aliphatic amines, specifically those containing cycloalkane substituents, and its study provides fundamental insights into the relationship between molecular structure and chemical behavior. The presence of both a cyclopentane ring system and a secondary amine functional group creates a molecular architecture that exhibits unique conformational dynamics and stereoelectronic properties. Understanding these characteristics is essential for comprehending the broader principles that govern the behavior of similar cyclic amine compounds in chemical and biological systems.
The significance of this compound extends beyond its individual properties to its role as a model compound for studying the interactions between ring strain, conformational flexibility, and nitrogen-centered stereochemistry. The compound's structure allows for detailed examination of how the geometric constraints imposed by the five-membered ring influence the electronic and spatial arrangement around the nitrogen atom. Furthermore, the methylation of the nitrogen center introduces additional considerations regarding steric interactions and conformational preferences that are characteristic of secondary amines in general.
Chemical Identity and Nomenclature
The systematic identification and naming of this compound follows established conventions for organic compounds containing both cyclic and heteroatomic components. This nomenclature system provides a clear framework for understanding the compound's structural features and its relationship to other members of the amine family. The various naming systems employed for this compound reflect different approaches to describing its molecular architecture, each emphasizing particular aspects of its chemical structure.
International Union of Pure and Applied Chemistry Name and Systematic Classification
The International Union of Pure and Applied Chemistry designation for this compound is this compound, which clearly indicates both the cyclopentane ring system and the methylated secondary amine functional group. This systematic name follows the established convention of identifying the largest carbocyclic ring as the parent structure while treating the methylated nitrogen as a substituent. The compound's classification within the International Union of Pure and Applied Chemistry framework places it among the secondary aliphatic amines, specifically those containing five-membered saturated carbocyclic rings.
The systematic classification of this compound incorporates several key structural identifiers that define its chemical class and properties. The compound is classified as a secondary amine due to the presence of exactly two carbon substituents attached to the nitrogen atom. Additionally, its classification as an aliphatic amine distinguishes it from aromatic amines, reflecting the saturated nature of both the cyclopentane ring and the methyl group attached to nitrogen. The five-membered ring structure places this compound within the cyclopentane family of cycloalkanes, which exhibit distinctive conformational properties due to the geometric constraints of the pentagonal ring system.
The molecular formula C₆H₁₃N provides essential information about the compound's elemental composition and serves as a foundation for understanding its chemical behavior. This formula indicates the presence of six carbon atoms arranged in a cyclopentane ring with an additional methyl group, thirteen hydrogen atoms distributed among the ring carbons and the nitrogen substituents, and a single nitrogen atom functioning as the amine center. The degree of unsaturation calculated from this molecular formula confirms the presence of exactly one ring system, consistent with the cyclopentane structure.
Synonyms and Historical Terminology
This compound is known by several synonymous names that reflect different approaches to describing its molecular structure and chemical classification. The most commonly encountered alternative designations include cyclopentyl-methyl-amine, N-methylcyclopentylamine, and methylcyclopentylamine. These variations in nomenclature often arise from different conventions for prioritizing the cyclic versus the amine portions of the molecule, though all refer to the identical chemical entity with Chemical Abstracts Service registry number 2439-56-7.
Historical terminology for this compound has evolved alongside developments in organic chemical nomenclature systems. Earlier naming conventions sometimes employed descriptive terms such as cyclopentanamine, N-methyl, which emphasizes the substitution pattern on the parent cyclopentanamine structure. The term methylamino cyclopentane represents an alternative approach that treats the cyclopentane ring as the parent structure with a methylamino substituent. These various naming systems reflect the compound's dual nature as both a substituted cyclopentane and a substituted methylamine.
Properties
IUPAC Name |
N-methylcyclopentanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N/c1-7-6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKTBUCVHSCATGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50427268 | |
| Record name | N-methylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2439-56-7 | |
| Record name | Cyclopentylmethylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2439-56-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-methylcyclopentanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50427268 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylcyclopentanamine | |
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Preparation Methods
Reductive Amination of Cyclopentanone with Methylamine
Principle:
Reductive amination is a widely used method for synthesizing secondary amines by reacting a ketone or aldehyde with a primary amine in the presence of a reducing agent. For N-methylcyclopentanamine, cyclopentanone reacts with methylamine to form an imine intermediate, which is subsequently reduced to the secondary amine.
Reaction Scheme:
Cyclopentanone + Methylamine → Imine intermediate → (Reduction) → this compound
Typical Conditions and Reagents:
| Parameter | Details |
|---|---|
| Starting materials | Cyclopentanone, Methylamine |
| Reducing agents | Sodium cyanoborohydride (NaBH3CN), Hydrogen with catalyst (Pd/C, Raney Ni) |
| Solvent | Methanol, Ethanol, or aqueous media |
| Temperature | Room temperature to 50°C |
| pH | Slightly acidic to neutral (pH 5-7) |
| Reaction time | Several hours to overnight |
- High selectivity for secondary amine.
- Mild reaction conditions.
- Avoids over-alkylation.
Research Findings:
According to Organic Chemistry LibreTexts, reductive amination of cyclopentanone with methylamine is a preferred route to this compound, as it allows control over substitution patterns and yields high purity products.
Direct Alkylation of Cyclopentylamine with Methylating Agents
Principle:
this compound can be prepared by alkylation of cyclopentylamine with methyl halides or methyl sulfate under basic conditions. This method involves nucleophilic substitution where the amine nitrogen attacks the methyl electrophile.
Reaction Scheme:
Cyclopentylamine + Methyl iodide (or dimethyl sulfate) → this compound
Typical Conditions and Reagents:
| Parameter | Details |
|---|---|
| Starting materials | Cyclopentylamine, Methyl iodide or Dimethyl sulfate |
| Base | Sodium hydroxide (NaOH), Potassium carbonate (K2CO3) |
| Solvent | Ethanol, Acetonitrile, or aqueous medium |
| Temperature | 0–25°C (to minimize side reactions) |
| Reaction time | Several hours |
- Lower temperatures reduce over-alkylation to tertiary amines.
- Polar aprotic solvents can enhance reaction efficiency.
- Post-reaction, the free base can be converted to hydrochloride salt for purification.
Research Findings:
Studies show that controlling temperature and solvent polarity is crucial to maximize yield and purity of this compound while minimizing side products.
Catalytic Methylation Using Methanol and Catalysts
Principle:
Catalytic N-methylation of primary amines using methanol as the methylating agent under hydrogen atmosphere and metal catalysts is an alternative method. Although this method is more documented for aromatic amines, it can be adapted for cycloalkylamines.
Reaction Scheme:
Cyclopentylamine + Methanol → this compound (catalyst, H2, elevated temperature)
| Parameter | Details |
|---|---|
| Catalyst | Metal oxides (e.g., Cr-Cu-O), Pd/C |
| Temperature | 200–300°C |
| Pressure | 30–150 atm (hydrogen or inert gas) |
| Reaction time | Several hours |
- Uses inexpensive methanol as methyl source.
- Potential for continuous flow processing.
- Requires specialized high-pressure equipment.
- Higher temperatures may cause side reactions.
Research Findings:
Patent literature indicates successful methylation of aniline with methanol and Cr-Cu-O catalyst under hydrogen pressure, suggesting potential adaptation for cyclopentylamine methylation.
Synthesis via N-methylformamide Derivatives and Halide Precursors
Principle:
A less common but documented method involves generating anions of N-methylformamide and reacting with halomethyl cyclopentane derivatives to form tertiary amides, which upon hydrolysis yield this compound.
Reaction Scheme:
N-methylformamide anion + Halomethylcyclopentane → this compound derivative → Hydrolysis → this compound
| Parameter | Details |
|---|---|
| Base | Potassium hydroxide (KOH), Sodium hydride (NaH) |
| Solvent | N,N-Dimethylformamide (DMF), Toluene |
| Temperature | 0–45°C during addition, reflux for hydrolysis |
| Work-up | Acid/base extraction, vacuum distillation |
Research Findings:
Though documented for naphthalenemethanamine analogs, this approach offers a pathway to this compound with high purity and minimal bis-alkylated impurities, utilizing phase transfer catalysts and mild bases.
Data Table: Summary of Preparation Methods for this compound
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|---|
| Reductive Amination | Cyclopentanone + Methylamine | NaBH3CN or H2/Pd, MeOH, 25–50°C | High selectivity, mild conditions | Requires reducing agent | 70–90 |
| Direct Alkylation | Cyclopentylamine + Methyl iodide or dimethyl sulfate | NaOH or K2CO3, ethanol, 0–25°C | Simple, scalable | Over-alkylation risk | 60–85 |
| Catalytic Methylation | Cyclopentylamine + Methanol | Cr-Cu-O catalyst, H2, 200–300°C, high pressure | Uses cheap methyl source | High temp/pressure equipment | 50–80 |
| N-methylformamide & Halide Route | N-methylformamide + halomethylcyclopentane | KOH, DMF, phase transfer catalyst, reflux | High purity, low impurities | Multi-step, specialized reagents | 40–85 |
Notes on Reaction Monitoring and Purification
- Monitoring: Thin-layer chromatography (TLC), High-performance liquid chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy are recommended to track reaction progress and purity.
- Purification: Acid-base extraction followed by recrystallization of hydrochloride salts or vacuum distillation is standard.
- Characterization:
- [^1H NMR](pplx://action/followup): Signals for cyclopentane ring protons (δ 1.5–2.5 ppm) and N–CH3 protons (δ 2.2–2.4 ppm).
- [^13C NMR](pplx://action/followup): Cyclopentane carbons (δ 20–35 ppm), N–CH3 carbons (δ 40–45 ppm).
- IR Spectroscopy: N–H stretching (2500–3000 cm⁻¹), C–N vibrations (1200–1350 cm⁻¹).
- Mass Spectrometry: Molecular ion peak corresponding to C6H13N (molecular weight ~99 g/mol).
Chemical Reactions Analysis
Types of Reactions: N-Methylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-methylcyclopentanone using oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can convert this compound to cyclopentylmethylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: N-Methylcyclopentanone.
Reduction: Cyclopentylmethylamine.
Substitution: Various N-substituted cyclopentanamines.
Scientific Research Applications
Drug Discovery
N-methylcyclopentanamine has garnered attention as a scaffold for developing new pharmaceuticals. Its structural features allow it to interact favorably with proteins and enzymes, suggesting potential as a therapeutic agent. Research indicates that compounds incorporating similar structures often exhibit biological activity due to their ability to form hydrogen bonds and engage in π-π stacking interactions with aromatic residues in proteins .
Case Study: NNMT Inhibition
Recent studies have identified this compound derivatives as potential inhibitors of nicotinamide N-methyltransferase (NNMT), an enzyme implicated in various diseases, including cancer and metabolic disorders. The inhibition of NNMT can lead to altered levels of its substrates, making it a promising target for therapeutic intervention .
Enzyme Inhibition
This compound derivatives have been shown to selectively inhibit human lysosomal β-d-glucocerebrosidase, an enzyme involved in lipid metabolism. This inhibition has implications for treating Gaucher's disease and other lysosomal storage disorders. The selectivity of these compounds suggests they could be developed into specific therapeutic agents .
Biochemical Studies
The compound has been utilized in biochemical studies to explore metabolic pathways involving methylamine. For instance, research involving Pseudomonas species has demonstrated the role of this compound in methylamine metabolism, highlighting its importance as a substrate in microbial biochemistry .
Data Tables
Mechanism of Action
The mechanism of action of N-methylcyclopentanamine involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity. The cyclopentane ring provides structural rigidity, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
N-Ethylcyclopentanamine Hydrochloride
N-{3-[2-(Aminomethyl)phenoxy]propyl}-N-methylcyclopentanamine
- Molecular Formula : C₁₆H₂₆N₂O
- Molecular Weight : 262.39 g/mol
- Physical State : Solid (research chemical)
- Key Differences: A complex derivative with a phenoxypropyl side chain and aminomethyl group, significantly increasing molecular weight and structural complexity.
- Applications : Utilized as a specialized building block in drug discovery, highlighting the versatility of this compound in medicinal chemistry .
N-[(2-Chloropyridin-3-yl)methyl]-N-methylcyclopentanamine
- Molecular Formula : C₁₂H₁₇ClN₂
- Molecular Weight : 224.74 g/mol
- Physical State : Solid
- Key Differences: Incorporates a pyridine ring, introducing aromaticity and electronic effects that influence reactivity and binding properties.
- Applications : Explored in the synthesis of bioactive molecules, demonstrating the adaptability of this compound in heterocyclic chemistry .
Comparative Data Table
Key Research Findings
Reactivity in Synthesis : this compound participates in nucleophilic substitution reactions, as demonstrated in the synthesis of quinazoline inhibitors . Its ethyl analog shows similar reactivity but requires adjusted stoichiometry due to steric effects .
Structural Impact on Bioactivity: Derivatives with aromatic moieties (e.g., pyridine or phenoxy groups) exhibit enhanced binding to biological targets, likely due to additional intermolecular interactions .
Safety Profile : this compound requires careful handling due to its irritant properties, while its hydrochloride salt reduces volatility and associated inhalation risks .
Biological Activity
N-Methylcyclopentanamine, with the molecular formula and a molecular weight of approximately 99.18 g/mol, is a cyclic amine that has garnered interest in various fields of research due to its potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound is characterized by a cyclopentane ring with a methyl group attached to the nitrogen atom. This structural feature contributes to its unique chemical reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₃N |
| Molecular Weight | 99.176 g/mol |
| CAS Number | 2439-56-7 |
Pharmacological Profile
Research indicates that this compound exhibits various pharmacological activities, primarily due to its ability to interact with neurotransmitter systems. It has been studied for its potential effects on:
- Antinociceptive Activity : Studies have shown that this compound can influence pain pathways, suggesting it may have analgesic properties. For instance, it has been evaluated alongside other compounds for its κ-opioid binding affinity, which is linked to pain modulation .
- CNS Stimulation : The compound may also act as a stimulant in the central nervous system (CNS), although specific mechanisms remain to be fully elucidated.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including receptors and enzymes involved in neurotransmission. The presence of the methyl group on the nitrogen atom enhances its lipophilicity, facilitating its ability to cross biological membranes and interact with target sites effectively.
Case Studies and Research Findings
- Antinociceptive Studies : In vivo studies have demonstrated that certain derivatives of this compound exhibit enhanced antinociceptive effects compared to their binding affinities. This suggests that structural modifications can lead to improved therapeutic outcomes .
- Computer-Aided Drug Design : A study utilizing computer-aided drug design methodologies assessed the biological activity profiles of various compounds, including this compound. The findings highlighted the importance of considering both parent compounds and their metabolites in predicting pharmacological effects .
- Synthetic Applications : this compound has been utilized as a reagent in organic synthesis, contributing to the formation of complex organic molecules. Its ability to participate in various chemical reactions makes it a valuable intermediate in drug development processes .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. The following table summarizes key structural features and their associated activities:
| Structural Feature | Biological Activity |
|---|---|
| Methyl group on nitrogen | Enhances CNS penetration |
| Cyclopentane ring | Increases stability and binding |
| Substituents on cyclopentane | Modulate receptor affinity |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-methylcyclopentanamine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves reductive amination of cyclopentanone with methylamine using catalysts like sodium cyanoborohydride or palladium-based catalysts under hydrogenation conditions. Solvent choice (e.g., methanol or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions. For example, low temperatures reduce imine byproduct formation, while polar aprotic solvents enhance reaction efficiency. Post-synthesis purification via distillation or column chromatography is recommended, with yields reported between 60–85% depending on catalyst efficiency .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR (δ 1.5–2.2 ppm for cyclopentyl protons; δ 2.3 ppm for N-methyl group) and ¹³C NMR (δ 25–35 ppm for cyclopentyl carbons; δ 40–45 ppm for N-methyl carbon) confirm structural integrity.
- Mass Spectrometry : ESI-MS or GC-MS with molecular ion peaks at m/z 113 [M+H]⁺.
- HPLC/GC : Retention time comparison with standards and purity assessment (>95% by area normalization).
Detailed protocols for reproducibility are outlined in journals emphasizing experimental rigor .
Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for pharmacological studies?
- Methodological Answer : Purity is quantified via HPLC (C18 column, acetonitrile/water mobile phase) or GC (FID detector). Acceptable purity thresholds depend on application:
- In vitro assays : ≥95% purity.
- In vivo studies : ≥98% purity, with residual solvent levels (e.g., DCM, methanol) <0.1% per ICH guidelines.
Impurity profiling using LC-MS/MS is advised for batches intended for target validation .
Advanced Research Questions
Q. What strategies are effective for identifying pharmacological targets of this compound in neurological studies?
- Methodological Answer :
- Target Fishing : Use computational tools (molecular docking, QSAR) to predict binding affinities for receptors like NMDA or serotonin transporters.
- In vitro Binding Assays : Radioligand displacement studies (e.g., [³H]MK-801 for NMDA receptors) with IC₅₀ calculations.
- Transcriptomics/Proteomics : RNA-seq or SILAC-based profiling in neuronal cell lines to identify differentially expressed pathways.
Cross-validation with knockout models or siRNA silencing is critical to confirm target relevance .
Q. How should researchers address contradictory data in meta-analyses of this compound’s bioactivity across studies?
- Methodological Answer : Apply heterogeneity metrics:
- I² Statistic : Quantifies the percentage of variability due to heterogeneity (I² > 50% indicates significant inconsistency).
- Subgroup Analysis : Stratify data by experimental variables (e.g., dosage, cell type) to identify confounding factors.
- Sensitivity Analysis : Exclude outlier studies to assess robustness. Cochrane guidelines recommend using random-effects models to account for between-study variance .
Q. What experimental design considerations are critical for in vivo toxicity studies of this compound?
- Methodological Answer :
- Dose Escalation : Start with 1/10th the LD₅₀ predicted from in silico models (e.g., ProTox-II) and monitor organ toxicity via histopathology.
- Control Groups : Include vehicle controls and positive controls (e.g., cyclophosphamide for genotoxicity).
- Ethical Compliance : Follow ARRIVE guidelines for animal studies, with sample sizes calculated using power analysis (α=0.05, β=0.2). Detailed protocols must be pre-registered in platforms like Open Science Framework .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
